N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)isobutyramide is a useful research compound. Its molecular formula is C21H33N3O and its molecular weight is 343.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Agent
- Novel anticonvulsant agents containing the tetrahydroisoquinoline skeleton have been developed, showing high potency against audiogenic seizures in mice. These agents, including one with the 1-(4'-bromophenyl)-6,7-dimethoxy-2-(piperidin-1-ylacetyl) derivative, act as noncompetitive AMPA receptor modulators (Gitto et al., 2006).
Glycoprotein IIb/IIIa Antagonists
- The compound has been utilized in the development of glycoprotein IIb/IIIa antagonists, particularly in enhancing potency and improving in vivo profiles. These antagonists have shown potential in inhibiting platelet aggregation and enhancing oral systemic availability (Hutchinson et al., 1996).
Metabolite Analysis
- Research on a novel inhibitor of the If channel, a key component in cardiac rhythm regulation, identified various metabolites of the compound in human urine, plasma, and feces. The study also investigated renal and hepatic uptake transporters for these metabolites, providing insights into the drug's excretion mechanisms (Umehara et al., 2009).
Anticancer Agents
- The compound has been explored in the context of anticancer research, particularly as a novel topoisomerase I-targeting agent. Specific derivatives demonstrated potent cytotoxic activity and showed efficacy in inhibiting tumor growth in vivo (Ruchelman et al., 2004).
Photopolymerization Initiators
- Acrylated naphthalimide derivatives of the compound have been synthesized for use as one-component visible light initiators in photopolymerization. These initiators exhibit good performance and high migration stability in their initiated cured films (Yang et al., 2018).
Selective Estrogen Receptor Modulators (SERMs)
- Tetrahydroisoquinoline derivatives of the compound have been studied as SERMs with high binding affinity and specificity for estrogen receptors, demonstrating potential for breast cancer imaging in positron emission tomography (PET) (Gao et al., 2008).
Opioid Receptor Antagonists
- The compound has been used in the synthesis of opioid receptor pure antagonists, showing potential for targeting specific opioid receptors with high potency and selectivity (Carroll et al., 2005).
Antihypertensive Agents
- Piperidine derivatives with a quinazoline ring system, related to this compound, have been synthesized and tested for their antihypertensive activity, showing strong hypotension effects in animal models (Takai et al., 1986).
Properties
IUPAC Name |
2-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c1-16(2)21(25)22-15-20(24-12-5-4-6-13-24)18-9-10-19-17(14-18)8-7-11-23(19)3/h9-10,14,16,20H,4-8,11-13,15H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMBNZFZOSPJNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.